molecular formula C19H17Cl2N3O3 B8487110 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-1-(((4-chlorophenyl)amino)carbonyl)-4,5-dihydro-4-methyl-, methyl ester CAS No. 99823-74-2

1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-1-(((4-chlorophenyl)amino)carbonyl)-4,5-dihydro-4-methyl-, methyl ester

Cat. No. B8487110
Key on ui cas rn: 99823-74-2
M. Wt: 406.3 g/mol
InChI Key: DYGFZLXVZHSAOZ-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC1CN(C(=O)Nc2ccc(Cl)cc2)N=C1c1ccc(Cl)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:8]([Li:9])[CH2:10][CH2:11][CH3:12].[CH3:36][O:37][C:38]([O:39][CH3:41])=[O:40].[CH3:47][CH2:48][CH2:49][CH2:50][CH2:51][CH3:52].[CH3:53][C:54](=[O:55])[OH:56].[CH:1]([NH:2][CH:3]([CH3:4])[CH3:5])([CH3:6])[CH3:7].[Cl:13][c:14]1[cH:15][cH:16][c:17]([NH:20][C:21](=[O:22])[N:23]2[N:24]=[C:25]([c:29]3[cH:30][cH:31][c:32]([Cl:35])[cH:33][cH:34]3)[CH:26]([CH3:28])[CH2:27]2)[cH:18][cH:19]1.[O:42]1[CH2:43][CH2:44][CH2:45][CH2:46]1>>[Cl:13][c:14]1[cH:15][cH:16][c:17]([NH:20][C:21](=[O:22])[N:23]2[N:24]=[C:25]([c:29]3[cH:30][cH:31][c:32]([Cl:35])[cH:33][cH:34]3)[C:26]([CH3:28])([C:38]([O:37][CH3:36])=[O:39])[CH2:27]2)[cH:18][cH:19]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)OC
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCCC
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)NC(C)C
Name
CC1CN(C(=O)Nc2ccc(Cl)cc2)N=C1c1ccc(Cl)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC1CN(C(=O)Nc2ccc(Cl)cc2)N=C1c1ccc(Cl)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(C)CN(C(=O)Nc2ccc(Cl)cc2)N=C1c1ccc(Cl)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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